![molecular formula C17H13BrN2O3S B2712719 (E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-23-9](/img/structure/B2712719.png)
(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate” can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate” can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
- Application : Research has shown that this compound acts as a quorum sensing inhibitor, specifically targeting the LasB system in Pseudomonas aeruginosa. It disrupts bacterial communication, potentially reducing virulence and biofilm formation .
- Application : The compound can be used in the dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes. This reaction yields highly functionalized polycyclic indolines with exclusive diastereoselectivities .
- Application : Researchers have established a reliable RP-HPLC assay to quantify bromazepam (BMZ) and its degradant, 2-(2-amino-5-bromobenzoyl) pyridine (ABP). This compound serves as a reference standard for ABP detection .
Quorum Sensing Inhibition
Polycyclic Indoline Synthesis
Stability-Indicating HPLC Assay
Safety and Hazards
properties
IUPAC Name |
methyl 2-(2-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-20-13-8-7-10(16(22)23-2)9-14(13)24-17(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWCGQOQIHYNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate |
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